molecular formula C9H3ClN2O3 B14264762 3,5-Diisocyanatobenzoyl chloride CAS No. 136403-94-6

3,5-Diisocyanatobenzoyl chloride

Cat. No.: B14264762
CAS No.: 136403-94-6
M. Wt: 222.58 g/mol
InChI Key: JFEYGNBXTUDJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisocyanatobenzoyl chloride is an organic compound with the molecular formula C9H3ClN2O3 It is a derivative of benzoyl chloride, characterized by the presence of two isocyanate groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-diaminobenzoic acid with phosgene (COCl2) to form the corresponding diisocyanate derivative . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups.

Industrial Production Methods

Industrial production of 3,5-Diisocyanatobenzoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisocyanatobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate groups.

    Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rates.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

3,5-Diisocyanatobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diisocyanatobenzoyl chloride primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on proteins, peptides, and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diisocyanatobenzoyl chloride is unique due to the presence of two reactive isocyanate groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of polymers and advanced materials.

Properties

CAS No.

136403-94-6

Molecular Formula

C9H3ClN2O3

Molecular Weight

222.58 g/mol

IUPAC Name

3,5-diisocyanatobenzoyl chloride

InChI

InChI=1S/C9H3ClN2O3/c10-9(15)6-1-7(11-4-13)3-8(2-6)12-5-14/h1-3H

InChI Key

JFEYGNBXTUDJAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=C=O)N=C=O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.